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molecular formula C8H13NO4 B8423991 (2-Oxo-morpholin-4-yl)-acetic acid ethyl ester

(2-Oxo-morpholin-4-yl)-acetic acid ethyl ester

Cat. No. B8423991
M. Wt: 187.19 g/mol
InChI Key: YHMKNQVHNSFSKB-UHFFFAOYSA-N
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Patent
US07737179B2

Procedure details

To N-(2-hydroxyethyl)iminodiacetic acid (3.55 g, 20 mmol) in 500 mL EtOH was added concentrated HCl (1.7 mL, 21 mmol). The mixture was stirred for 24 h at rt and concentrated. The residue was partitioned in diethyl ether (200 mL) and NaHCO3 (150 mL, 10% wt). After layer separation, the organic phase was washed with aqueous NaHCO3 (2×100 mL) and dried over Na2SO4 and concentrated and dried under high vacuum. To this crude product in 250 mL of dioxane was added 1.5 mL of HCl and the mixture was heated to reflux for 24 h. After removal of the solvent, the residue was chromatographed (dichloromethane/methanol) to afford a dark yellow oil (1.45 g). 1H-NMR (CD3OD, 300 MHz) δ (ppm): 4.40 4.37 (m, 2H), 4.18-4.11 (m, 2H), 3.60 (s, 2H), 3.29 (s, 2H), 2.89-2.86 (m, 2H), 1.25-1.20 (m, 3H); 13C-NMR δ (ppm) 169.4, 167.0, 68.6, 60.9, 57.0, 54.5, 48.2, 14.2. (ESI) m/z: 188 (M+H+, 100).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:5][C:6]([OH:8])=[O:7].Cl.[CH3:14][CH2:15]O>>[CH2:14]([O:12][C:10](=[O:11])[CH2:9][N:4]1[CH2:3][CH2:2][O:8][C:6](=[O:7])[CH2:5]1)[CH3:15]

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
OCCN(CC(=O)O)CC(=O)O
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned in diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
After layer separation
WASH
Type
WASH
Details
the organic phase was washed with aqueous NaHCO3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
ADDITION
Type
ADDITION
Details
To this crude product in 250 mL of dioxane was added 1.5 mL of HCl
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(CN1CC(OCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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